molecular formula C6H5ClN2O4S B13462633 3-Chloro-2-nitrobenzenesulfonamide CAS No. 89581-72-6

3-Chloro-2-nitrobenzenesulfonamide

Cat. No.: B13462633
CAS No.: 89581-72-6
M. Wt: 236.63 g/mol
InChI Key: ZZKFSDGPVASGJW-UHFFFAOYSA-N
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Description

3-Chloro-2-nitrobenzenesulfonamide is an organic compound with the molecular formula C6H5ClN2O4S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a chlorine atom at the third position and a nitro group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-nitrobenzenesulfonamide typically involves the nitration of 3-chlorobenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable reagents and conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: 3-Chloro-2-aminobenzenesulfonamide.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition, particularly in the inhibition of carbonic anhydrase enzymes.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit carbonic anhydrase enzymes by binding to the active site and preventing the enzyme from catalyzing its reaction. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-nitrobenzenesulfonamide
  • 2-Chloro-4-nitrobenzenesulfonamide
  • 3-Bromo-2-nitrobenzenesulfonamide

Comparison

3-Chloro-2-nitrobenzenesulfonamide is unique due to the specific positions of the chlorine and nitro groups on the benzene ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different levels of enzyme inhibition and other biological effects, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

89581-72-6

Molecular Formula

C6H5ClN2O4S

Molecular Weight

236.63 g/mol

IUPAC Name

3-chloro-2-nitrobenzenesulfonamide

InChI

InChI=1S/C6H5ClN2O4S/c7-4-2-1-3-5(14(8,12)13)6(4)9(10)11/h1-3H,(H2,8,12,13)

InChI Key

ZZKFSDGPVASGJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])S(=O)(=O)N

Origin of Product

United States

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